molecular formula C10H11BN2O4 B1511446 4-Pyridinylboronic acid MIDA ester CAS No. 1104636-72-7

4-Pyridinylboronic acid MIDA ester

Cat. No.: B1511446
CAS No.: 1104636-72-7
M. Wt: 234.02 g/mol
InChI Key: FVUPUWZQLRQASU-UHFFFAOYSA-N
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Description

4-Pyridinylboronic acid MIDA ester is a heterocyclic compound that features a boron atom within its ring structure

Biochemical Analysis

Biochemical Properties

6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, including those involved in the catalytic cycles of these reactions. The boronic acid group in Pyridine-4-boronic acid mida ester forms reversible covalent bonds with diols and other nucleophiles, facilitating its role in biochemical processes .

Cellular Effects

The effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, thereby altering phosphorylation states and impacting signal transduction pathways. Additionally, Pyridine-4-boronic acid mida ester can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form stable complexes with hydroxyl groups on enzymes and other proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, Pyridine-4-boronic acid mida ester may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinylboronic acid MIDA ester typically involves the condensation of 3-pyridin-4-yl-acrylic acid with corresponding 1,2-phenylenediamines in the presence of polyphosphoric acid (PPA) as a dehydrating agent . This reaction forms the core structure of the compound, which can then be further modified through various chemical reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinylboronic acid MIDA ester can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-Pyridinylboronic acid MIDA ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridinylboronic acid MIDA ester is unique due to its incorporation of a boron atom within a heterocyclic ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

6-methyl-2-pyridin-4-yl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-2-4-12-5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUPUWZQLRQASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746241
Record name 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104636-72-7
Record name 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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